Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Medicinal Chemistry ADME Optimization Supramolecular Chemistry

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1333319-76-8) is a heterocyclic boronic acid pinacol ester that combines a 3-fluoropyridine scaffold with a 2-hydroxyl substituent. This compound is primarily employed as a bifunctional Suzuki-Miyaura cross-coupling partner, enabling the direct installation of a fluorinated 2-hydroxypyridine (or 2-pyridone tautomer) motif into target molecules.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 1333319-76-8
Cat. No. B1456906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
CAS1333319-76-8
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CNC(=O)C(=C2)F
InChIInChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)9(15)14-6-7/h5-6H,1-4H3,(H,14,15)
InChIKeyPYHFMUZWRDHWKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1333319-76-8): Procurement-Ready Boronic Ester Building Block


3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1333319-76-8) is a heterocyclic boronic acid pinacol ester that combines a 3-fluoropyridine scaffold with a 2-hydroxyl substituent [1]. This compound is primarily employed as a bifunctional Suzuki-Miyaura cross-coupling partner, enabling the direct installation of a fluorinated 2-hydroxypyridine (or 2-pyridone tautomer) motif into target molecules . Its molecular formula is C11H15BFNO3 with a molecular weight of 239.05 g/mol, and it is commercially available at standard purities of 95–97% with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol: The 2-Hydroxy Group Dictates Reactivity and Safety Profiles


In-class fluoropyridine boronic esters such as 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5) share the same fluorination and boron ester pattern but lack the 2-hydroxyl substituent [1]. This single structural difference fundamentally alters hydrogen-bond donor capacity (HBD count: 1 vs. 0), topological polar surface area (TPSA: 47.6 Ų vs. 31.4 Ų), and GHS acute oral toxicity classification (H302 present vs. absent) [2]. Furthermore, the 2-hydroxyl group enables tautomerism to the 2-pyridone form, which can participate in protodeboronation pathways that are inaccessible to the non-hydroxylated analog—directly impacting both synthetic strategy and final product profiles [3]. These differences mean that substituting the non-hydroxylated analog will yield a molecule with altered physicochemical properties, divergent safety requirements, and limited access to 2-pyridone-derived chemical space.

Quantitative Differentiation Evidence for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol Versus Closest Analogs


Hydrogen Bond Donor Capacity: A Key Differentiator for Supramolecular and ADME-Driven Design

The target compound possesses one hydrogen bond donor (HBD) due to its 2-hydroxyl group, in contrast to the direct analog 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5), which has zero HBD count [1][2]. This difference is critical for drug discovery programs where hydrogen bond donor count influences membrane permeability, solubility, and target engagement per Lipinski's Rule of Five.

Medicinal Chemistry ADME Optimization Supramolecular Chemistry

Topological Polar Surface Area (TPSA) Differential: Impact on Passive Permeability and CNS Penetration

The target compound exhibits a TPSA of 47.6 Ų, which is 16.2 Ų higher than the 31.4 Ų TPSA of its non-hydroxylated analog 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5) [1][2]. TPSA is inversely correlated with passive membrane permeability and is a standard filter in CNS drug discovery where values below 60–70 Ų are preferred.

CNS Drug Design Permeability Prediction Physicochemical Profiling

GHS Acute Oral Toxicity Classification: H302 Present in Target, Absent in Non-Hydroxylated Analog

According to ECHA C&L Inventory notifications aggregated in PubChem, the target compound carries GHS hazard statement H302 ('Harmful if swallowed') with 100% notification agreement, whereas the non-hydroxylated analog 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 719268-92-5) has no H302 classification reported across four company notifications [1][2]. Both compounds share skin irritation (H315) and eye irritation (H319) classifications.

Occupational Safety Laboratory Compliance Risk Assessment

Molecular Weight Differential: 239.05 vs. 223.05 g/mol Influences Reaction Stoichiometry and Scale-Up Economics

The target compound has a molecular weight of 239.05 g/mol (C11H15BFNO3), which is 16.00 g/mol heavier than the non-hydroxylated analog 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (MW 223.05 g/mol, C11H15BFNO2) [1][2]. This 7.2% mass difference arises from the replacement of a ring hydrogen with a hydroxyl group and directly affects mass-based stoichiometric calculations, shipping weight, and per-kilogram bulk pricing.

Process Chemistry Scale-Up Cost Analysis Reaction Stoichiometry

Protodeboronation Reactivity: Access to Halohydroxypyridine Derivatives via Chemoselective Boron Cleavage

The 2-hydroxyl group in the target compound enables chemoselective hydroxydeboronation—a transformation in which the boronic ester is replaced by a hydroxyl group using hydrogen peroxide or meta-chloroperbenzoic acid under mild conditions [1]. This reaction pathway has been demonstrated for halopyridinylboronic acids and esters, yielding halohydroxypyridines. The non-hydroxylated analog (CAS 719268-92-5) cannot access this transformation without prior hydroxyl installation.

Diversity-Oriented Synthesis Late-Stage Functionalization Heterocyclic Chemistry

Procurement-Driven Application Scenarios for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol (CAS 1333319-76-8)


Medicinal Chemistry: Synthesis of Kinase Inhibitors Requiring a 2-Hydroxypyridine Hydrogen Bond Donor Motif

In kinase inhibitor programs, the 2-hydroxypyridine (or 2-pyridone) moiety frequently serves as a hinge-binding motif that donates a hydrogen bond to the kinase backbone. The target compound, with its HBD count of 1 and TPSA of 47.6 Ų, installs this pharmacophore directly via Suzuki coupling, whereas the non-hydroxylated analog (HBD = 0, TPSA = 31.4 Ų) would require post-coupling hydroxylation [1]. This pre-installed functionality accelerates SAR exploration and ensures the correct hydrogen bond capacity is built in from the retrosynthetic disconnection point.

Diversity-Oriented Synthesis: One-Step Access to 3-Fluoro-2,5-dihydroxypyridine Scaffolds via Hydroxydeboronation

The target compound's boronic ester can be chemoselectively cleaved and replaced by a hydroxyl group under mild oxidative conditions (H2O2 or m-CPBA), yielding 3-fluoro-2,5-dihydroxypyridine derivatives [2]. This transformation is not accessible to the non-hydroxylated comparator CAS 719268-92-5 and eliminates the need for a separate hydroxylation step, reducing synthetic route length and improving atom economy for library synthesis programs.

Agrochemical Discovery: Fluorinated Pyridine Building Blocks with Controlled Physicochemical Profiles

Fluorinated pyridine derivatives are privileged scaffolds in agrochemical discovery due to their metabolic stability and unique electronic properties. The target compound's combination of a 3-fluoro substituent and a 2-hydroxy group provides a distinct physicochemical signature (MW 239.05 g/mol, TPSA 47.6 Ų, HBD 1) compared to the non-hydroxylated analog (MW 223.05 g/mol, TPSA 31.4 Ų, HBD 0) [1][3]. When screening for herbicides or fungicides where hydrogen bonding to plant or fungal enzyme targets is critical, only the hydroxylated building block delivers the required pharmacophore without additional synthetic manipulation.

Occupationally Compliant Laboratory Procurement: Hazard-Aware Selection of Boronic Ester Building Blocks

Procurement decisions for large-scale laboratory use must account for differential GHS classifications. The target compound requires H302-compliant handling, personal protective equipment (PPE), and waste disposal protocols for acute oral toxicity, which are not mandated for the non-hydroxylated analog (CAS 719268-92-5) [4]. Laboratory managers selecting between these two boronic esters must factor in the additional safety infrastructure and training costs associated with H302 classification when planning multi-gram or kilogram-scale reactions.

Quote Request

Request a Quote for 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.